[(3,5-Dinitro[1,1'-biphenyl]-2-yl)oxy](triphenyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannane,[(3,5-dinitro[1,1-biphenyl]-2-yl)oxy]triphenyl- is a chemical compound with the molecular formula C30H22N2O5Sn. It is a derivative of stannane, featuring a biphenyl group substituted with nitro groups and linked to a triphenylstannane moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Stannane,[(3,5-dinitro[1,1-biphenyl]-2-yl)oxy]triphenyl- typically involves the reaction of triphenyltin chloride with a biphenyl derivative containing nitro groups. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the stannane bond. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as toluene or dichloromethane, for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Stannane,[(3,5-dinitro[1,1-biphenyl]-2-yl)oxy]triphenyl- can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic reagents such as bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Stannane,[(3,5-dinitro[1,1-biphenyl]-2-yl)oxy]triphenyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Potential use in the study of biological systems due to its unique structural properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Stannane,[(3,5-dinitro[1,1-biphenyl]-2-yl)oxy]triphenyl- involves its ability to form stable complexes with various molecular targets. The biphenyl moiety allows for π-π interactions with aromatic systems, while the stannane group can participate in coordination chemistry with metal ions. These interactions can modulate the activity of enzymes or other biological molecules, leading to various effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylstannane: Lacks the biphenyl and nitro groups, making it less versatile in terms of functionalization.
Biphenyl derivatives: Without the stannane group, these compounds do not exhibit the same coordination chemistry properties.
Nitrobenzene derivatives: While they contain nitro groups, they lack the biphenyl and stannane moieties, limiting their applications.
Uniqueness
Stannane,[(3,5-dinitro[1,1-biphenyl]-2-yl)oxy]triphenyl- is unique due to its combination of a biphenyl group with nitro substituents and a triphenylstannane moiety. This unique structure allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research .
Eigenschaften
CAS-Nummer |
24628-22-6 |
---|---|
Molekularformel |
C30H22N2O5Sn |
Molekulargewicht |
609.2 g/mol |
IUPAC-Name |
(2,4-dinitro-6-phenylphenoxy)-triphenylstannane |
InChI |
InChI=1S/C12H8N2O5.3C6H5.Sn/c15-12-10(8-4-2-1-3-5-8)6-9(13(16)17)7-11(12)14(18)19;3*1-2-4-6-5-3-1;/h1-7,15H;3*1-5H;/q;;;;+1/p-1 |
InChI-Schlüssel |
BRLGFTWWWOHJCE-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O[Sn](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.